molecular formula C18H25N3O2 B3945777 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B3945777
M. Wt: 315.4 g/mol
InChI Key: JQDRKZZHLVIHBU-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is 315.19467705 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on synthesized data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2C_{15}H_{20}N_{2}O_{2} with a molecular weight of approximately 264.34 g/mol. The compound features a piperazine ring substituted with a cyclohexenylmethyl group and a nitrobenzyl moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC15H20N2O2C_{15}H_{20}N_{2}O_{2}
Molecular Weight264.34 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting promising anticancer potential .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of piperazine derivatives have been explored extensively. A study synthesized several compounds with similar structures, revealing that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Neuropharmacological Effects

Piperazine compounds have also been studied for their neuropharmacological effects. Research indicates that certain piperazine derivatives can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. This aligns with the pharmacological profile of many piperazine-based drugs used in clinical settings .

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the efficacy of various piperazine derivatives, this compound was tested against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The results indicated that this compound exhibited selective cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 5 µM.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an antagonist or modulator of various neurotransmitter systems. Research has indicated that derivatives of piperazine compounds can exhibit activity against serotonin receptors, which are crucial in the treatment of mood disorders and anxiety .

Cancer Research

Recent studies have explored the role of piperazine derivatives in cancer therapy. The compound's structural analogs have shown promise in inhibiting specific kinases involved in cancer cell proliferation, suggesting a potential application in targeted cancer therapies .

Neuropharmacology

The unique structural features of this compound may contribute to its effects on the central nervous system (CNS). Investigations into its neuroprotective properties are ongoing, with preliminary findings suggesting that it may help mitigate neurodegenerative processes .

Case Study 1: Neurotransmitter Modulation

A study focusing on the modulation of serotonin receptors demonstrated that compounds similar to 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-nitrobenzyl)piperazine exhibited significant binding affinity, leading to alterations in receptor activity. This suggests a pathway for developing antidepressants or anxiolytics based on this compound's structure.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that piperazine derivatives could inhibit cell growth and induce apoptosis. Specifically, compounds with nitrobenzyl substitutions showed enhanced efficacy against breast cancer cells, indicating a promising avenue for further development as anticancer agents.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological StudiesPotential as serotonin receptor modulators for mood disorders
Cancer ResearchInhibition of kinases related to tumor growth
NeuropharmacologyPossible neuroprotective effects against neurodegeneration

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDRKZZHLVIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.